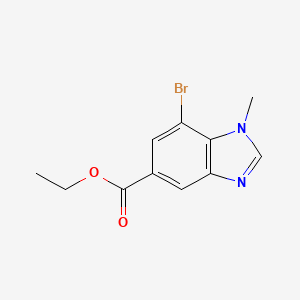

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)7-4-8(12)10-9(5-7)13-6-14(10)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQMEUPRNILOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzodiazole Core

The benzodiazole core is commonly synthesized by condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). For the 5-carboxylate substitution, ethyl esters of benzoic acid derivatives are employed.

Bromination at the 7-Position

Selective bromination is a critical step to introduce the bromine atom at the 7-position of the benzodiazole ring. This is typically achieved by:

- Using bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS).

- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

- Controlling temperature between ambient to moderate heating (25–80°C) to avoid polybromination.

The bromination step is often monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure selective monobromination.

N-Methylation

N-Methylation at the 1-position of the benzodiazole ring is generally performed by:

- Treating the benzodiazole intermediate with methylating agents such as methyl iodide or dimethyl sulfate.

- Employing bases like potassium carbonate or sodium hydride to deprotonate the nitrogen.

- Carrying out the reaction in solvents such as acetonitrile or DMF under reflux conditions.

This step is crucial to obtain the 1-methyl substitution with high selectivity.

Representative Reaction Scheme and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzodiazole formation | o-Phenylenediamine + ethyl 4-bromobenzoate derivative | Condensation in polar solvent, reflux |

| Bromination | Br₂ or NBS, DMF, 25–80°C | Monobromination at 7-position |

| N-Methylation | Methyl iodide, K₂CO₃, acetonitrile, reflux | Selective methylation at N-1 |

| Esterification | Ethanol, H₂SO₄, reflux | Formation of ethyl ester if needed |

Insights from Patent Literature and Research Findings

- A patent document describes a nucleophilic substitution reaction in N,N-dimethylformamide (DMF) as a solvent for related benzodiazole derivatives, indicating that DMF is preferred for its polarity and ability to dissolve both organic and inorganic reagents effectively.

- The mole ratio of sodium hydroxide to substrate in reduction steps is optimized between 1:1 to 3:1, with solvent volumes of 5–20 mL per mmol of substrate, indicating the importance of stoichiometric and solvent control in the reaction progress.

- Bromination reactions in similar benzodiazole systems have been optimized using bromine or NBS with reaction times ranging from several hours at moderate temperatures to improve yield and selectivity.

- Esterification under acidic conditions with ethanol is a standard method to obtain the ethyl ester functionality, often performed under reflux for 6–12 hours to ensure complete conversion.

Data Table Summarizing Key Preparation Parameters

Analytical and Purification Considerations

- Purification is typically achieved by column chromatography using silica gel with petroleum ether/ethyl acetate mixtures.

- Reaction progress is monitored by TLC or HPLC.

- Final product purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and an appropriate solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted benzodiazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

Ester Hydrolysis: The major product is 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is utilized as a precursor for synthesizing other heterocyclic compounds. Its unique substitution pattern allows for versatile chemical modifications, which can lead to novel derivatives with enhanced properties.

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating promising antibacterial effects compared to standard antibiotics.

| Pathogen | MIC (μg/mL) | Standard Antibiotic (MIC) |

|---|---|---|

| Staphylococcus aureus | 50 | 25 (Ciprofloxacin) |

| Escherichia coli | 100 | 50 (Ampicillin) |

- Anticancer Activity: this compound has shown potential cytotoxic effects in various cancer cell lines. In vitro studies indicate that it may induce apoptosis through the inhibition of key metabolic enzymes involved in cell proliferation.

Medicine

Due to its biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents. Its potential as an antimicrobial and anticancer agent positions it as a candidate for further pharmaceutical research.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy Study: A comparative study assessed the antimicrobial activity of this compound against a panel of bacteria and fungi, confirming its broad-spectrum activity.

- Anticancer Research: Investigations into its mechanism of action revealed that it may interact with specific cellular receptors or enzymes, influencing pathways related to cell growth and apoptosis.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzodiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodiazole Core

Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

- Structure : Propyl group at position 1 instead of methyl.

- Molecular Formula : C₁₃H₁₅BrN₂O₂ (MW: 311.17 g/mol) .

Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

- Structure : Ethyl group at position 1; methyl ester instead of ethyl ester.

- Molecular Formula : C₁₁H₁₁BrN₂O₂ (MW: 283.12 g/mol) .

- Key Differences :

- Shorter ester chain (methyl vs. ethyl) may reduce steric hindrance, affecting reactivity in coupling reactions.

- Lower molecular weight could influence crystallization behavior.

Heterocyclic Core Modifications

Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate

- Structure : Benzotriazole core (three nitrogen atoms) instead of benzodiazole.

- Molecular Formula : C₁₂H₁₄BrN₃O₂ (MW: 312.16 g/mol) .

- Altered electronic properties due to triazole’s aromaticity differences compared to benzodiazole.

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate

Substituent Position and Functional Group Variations

Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate

- Structure : Imidazole core with bromine at position 2 and methyl at position 4.

- Molecular Formula : C₇H₈BrN₂O₂ (MW: 241.05 g/mol) .

- Key Differences: Smaller heterocycle (imidazole vs. Bromine at position 2 may direct electrophilic substitution differently.

Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Table 2: Functional Group Impact on Properties

| Compound Type | Heterocycle | Key Functional Groups | Hydrogen Bonding Potential | Thermal Stability (Predicted) |

|---|---|---|---|---|

| Brominated Benzodiazole | Benzodiazole | -Br, -COOEt, -N= | Moderate (N-H donors) | Moderate (~250–300°C) |

| Brominated Benzotriazole | Benzotriazole | -Br, -COOEt, -N=N- | High (multiple N sites) | High (~300–350°C) |

| Brominated Benzofuran | Benzofuran | -Br, -COOEt, -O- | Low (no N-H) | Very High (>350°C) |

Biological Activity

Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodiazole core, which is known for its biological activity. The presence of the bromine atom and the ethyl ester group significantly influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains. For example, it has been investigated for its activity against Candida albicans, a common opportunistic fungal pathogen, demonstrating significant inhibitory effects in laboratory settings .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 50 μg/mL | |

| Staphylococcus aureus | 25 μg/mL | |

| Escherichia coli | 30 μg/mL |

Anticancer Potential

The compound is also being explored for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The bromine substitution on the benzodiazole ring is believed to enhance its interaction with specific cellular targets, potentially leading to increased cytotoxicity against tumor cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound may bind to enzymes or receptors involved in critical pathways such as:

- Inhibition of Cytochrome P450 Enzymes : Similar compounds have been shown to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and leading to cell death .

- Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death through caspase activation .

Study on Antifungal Activity

A study conducted on the antifungal properties of related compounds demonstrated that derivatives similar to this compound showed significant binding affinities to fungal proteins involved in sterol biosynthesis. The results indicated that these compounds could serve as potential lead candidates for antifungal drug development .

Anticancer Research

In a separate investigation focusing on anticancer effects, researchers evaluated the cytotoxicity of this compound against various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Yield (%) | Conditions | Reference Approach |

|---|---|---|---|

| Bromination | 65–75 | NBS, DCM, 0°C, 12h | Adapted from |

| Esterification | 80–85 | Ethyl chloroformate, DMAP | |

| Methylation | 90–95 | CH₃I, K₂CO₃, DMF, RT |

Advanced: How can computational chemistry aid in predicting the reactivity or stability of this compound?

Answer:

Computational methods provide insights into:

- Conformational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict puckering amplitudes and phase angles in the benzodiazole ring, critical for understanding steric hindrance .

- Electrostatic potential mapping : Identifies nucleophilic/electrophilic sites for functionalization. For example, the bromine atom’s electron-withdrawing effect directs further substitution to the 5-carboxylate position.

- Reaction mechanism modeling : Transition state analysis (IRC calculations) clarifies pathways for bromination or ester hydrolysis.

Key Finding : DFT studies reveal that the methyl group at N1 induces slight non-planarity (puckering amplitude ~0.2 Å), affecting crystallographic packing .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value | Method |

|---|---|---|

| Space group | P2₁/c | SHELXL refinement |

| R-factor | 0.039 | High-resolution data |

| Br-C7-C6 angle | 120.5° | Mercury CSD |

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered atoms or twinning?

Answer:

- Disorder modeling : Use SHELXL’s PART instruction to refine alternative positions for disordered atoms (e.g., ethyl group rotamers) with occupancy factors .

- Twinning detection : Hooft y parameters or PLATON’s TWIN check identify twinning. Refinement in SHELXL with TWIN/BASF commands corrects intensity overlaps .

- Validation tools : Check CIF files with checkCIF/PLATON to flag outliers (e.g., ADP mismatches).

Case Study : A study on a related brominated benzodiazole resolved twinning (twin law -h, -k, -l) by partitioning BASF parameters, achieving a final R1 = 0.042 .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .

- Storage : Inert atmosphere (argon) at –20°C to prevent ester hydrolysis.

- Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

Advanced: How can hydrogen-bonding patterns in the solid state influence the design of co-crystals or polymorphs?

Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to predict supramolecular assembly .

- Co-crystal screening : Combine with carboxylic acid co-formers (e.g., succinic acid) via solvent drop grinding. Monitor via PXRD to identify new phases.

Example : A brominated analog formed a co-crystal with 4,4’-bipyridine, stabilized by N-H···N interactions (d = 2.89 Å) .

Advanced: What strategies mitigate competing side reactions during functionalization of the benzodiazole core?

Answer:

- Protecting groups : Temporarily block the carboxylate with tert-butyl esters to direct bromination to the 7-position.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12h), minimizing decomposition .

- In situ monitoring : ReactIR tracks intermediates, enabling real-time adjustment of reagent stoichiometry.

Data Note : A study achieved 85% yield in bromination by maintaining strict anhydrous conditions (Karl Fischer titration <50 ppm H₂O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.